molecular formula C6H14N2O2 B1212746 N-Ethyl-N-(4-hydroxybutyl)nitrosamine CAS No. 54897-62-0

N-Ethyl-N-(4-hydroxybutyl)nitrosamine

Cat. No. B1212746
CAS RN: 54897-62-0
M. Wt: 146.19 g/mol
InChI Key: SAWPRHGGVOPPSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Ethyl-N-(4-hydroxybutyl)nitrosamine and its structurally related compounds are synthesized primarily for investigating their carcinogenic effects. The synthesis involves nitrosation of corresponding N-alkyl-N-(hydroxyalkyl) amines. For nitrosamines with an oxo group, preparation is achieved through chromium trioxide oxidation of the corresponding N-alkyl-N-(hydroxyalkyl) nitrosamines with a secondary hydroxyl group (Okada, Suzuki, & Iiyoshi, 1978).

Molecular Structure Analysis

The molecular structure of N-Ethyl-N-(4-hydroxybutyl)nitrosamine and its related compounds is characterized by the presence of N-alkyl and N-(hydroxyalkyl) or N-(oxoalkyl) groups. These structural features are critical for the compound's biological activity and carcinogenic potential. The variations in the alkyl chain length and the presence of hydroxy or oxo groups influence the compound's metabolism and carcinogenicity.

Chemical Reactions and Properties

N-Ethyl-N-(4-hydroxybutyl)nitrosamine undergoes various metabolic reactions in vivo, which are essential for its carcinogenic activity. These metabolic pathways involve alpha-hydroxylation, leading to the formation of metabolites that are crucial for the compound's organotropic carcinogenicity. The principal urinary metabolites, such as N-alkyl-N-(3-carboxypropyl)nitrosamines, play a significant role in inducing bladder cancer (Suzuki, Iiyoshi, & Okada, 1981).

Physical Properties Analysis

The physical properties of N-Ethyl-N-(4-hydroxybutyl)nitrosamine, including its solubility, stability, and reactivity, are influenced by its molecular structure. These properties are critical for its interaction with biological systems and its carcinogenic potential. The compound's stability and solubility in various solvents determine its bioavailability and distribution within the body.

Chemical Properties Analysis

The chemical properties of N-Ethyl-N-(4-hydroxybutyl)nitrosamine, such as its reactivity towards nitrosation and oxidation, are key to understanding its mechanism of action as a carcinogen. The compound's ability to undergo metabolic activation to form reactive intermediates is central to its carcinogenic effects. These intermediates can form adducts with DNA, leading to mutations and cancer initiation (Okada, Suzuki, & Iiyoshi, 1978).

Scientific Research Applications

Bladder Carcinogenesis Studies

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is extensively studied in the field of bladder carcinogenesis. Research indicates that it is a potent bladder carcinogen in various animal models. For instance, studies have demonstrated its ability to induce bladder cancer in rats and mice, with varying susceptibility among different species and strains. This compound is particularly interesting in studies exploring the early changes in bladder cells, such as agglutination induced by concanavalin A, which can be a marker for early carcinogenic changes (Kakizoe, Kawachi, & Sugimura, 1979).

Metabolic Studies

There is significant interest in understanding the metabolic fate of N-Ethyl-N-(4-hydroxybutyl)nitrosamine. Studies have explored its metabolic pathways and the formation of various metabolites, which may relate to its carcinogenic properties. For example, research has revealed the principal urinary metabolites of this compound, providing insights into its organotropic carcinogenicity (Suzuki, Iiyoshi, & Okada, 1981).

Comparative Carcinogenicity

Comparative studies have been conducted to assess the carcinogenicity of N-Ethyl-N-(4-hydroxybutyl)nitrosamine relative to other related compounds. These studies often focus on different animal models, like rats and mice, to understand how variations in chemical structure influence carcinogenicity. Such research contributes to a broader understanding of nitrosamine-induced carcinogenesis (Tamano, Shirai, Kawabe, Ni-i, Mori, & Okada, 1992).

Pathological Characterization

Research also delves into the pathological characterization of cancers induced by N-Ethyl-N-(4-hydroxybutyl)nitrosamine. This includes studying the histological types of cancers, their invasiveness, and metastatic potential, which are crucial for understanding the biological behavior of these tumors (Fukushima, 1988).

Mutagenicity and Toxicity Studies

Studies on the mutagenicity of N-Ethyl-N-(4-hydroxybutyl)nitrosamine and related compounds are also significant, as they provide insights into the mechanisms of nitrosamine-induced carcinogenesis. These studies often employ bacterial systems to assess the mutagenic potential, thereby contributing to our understanding of the chemical's toxicological profile (Nagao, Suzuki, Yasuo, Yahagi, & Seino, 1977).

Safety And Hazards

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is a carcinogen and is very toxic if swallowed . It is also irritating to the skin and poses a risk of serious damage to the eyes . It is recommended to use explosion-proof equipment, avoid shock and friction, and avoid contact with skin, eyes, and clothing .

Future Directions

N-Ethyl-N-(4-hydroxybutyl)nitrosamine is used in research for studying urinary bladder carcinogenesis and for evaluating new therapeutic strategies . It is a useful model for the study of urinary bladder tumors . Future research may focus on its potential applications in these areas.

properties

IUPAC Name

N-ethyl-N-(4-hydroxybutyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-8(7-10)5-3-4-6-9/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWPRHGGVOPPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203384
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(4-hydroxybutyl)nitrosamine

CAS RN

54897-62-0
Record name 4-(Ethylnitrosoamino)-1-butanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-(4-hydroxybutyl)nitrosamine
Source EPA DSSTox
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Record name 4-[ethyl(nitroso)amino]butan-1-ol
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Record name N-ETHYL-N-BUTAN-4-OL-NITROSAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
S Tamano, A Hagiwara, E Suzuki… - Japanese journal of …, 1991 - Wiley Online Library
A sequential investigation of N‐ethyl‐N‐(4‐hydroxybutyl)nitrosamine (EHBN) bladder carcino‐genesis was performed in male B6C3F 1 mice maintained ad libitum on tap water …
Number of citations: 25 onlinelibrary.wiley.com
M Nagao, E Suzuki, K Yasuo, T Yahagi, Y Seino… - Cancer Research, 1977 - AACR
N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which specifically induces bladder tumors, was shown to be mutagenic to Salmonella typhimurium strains TA1535 and TA100 in the …
Number of citations: 104 aacrjournals.org
E Suzuki, T ANJO, J AOKI, M OKADA - GANN Japanese Journal of …, 1983 - jstage.jst.go.jp
Species variations in response to urinary bladder carcinogens, N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN), N-ethyl-N-(4-hydroxybutyl) nitrosamine (EHBN), and N, N-…
Number of citations: 24 www.jstage.jst.go.jp
S Tamano, T Shirai, M Kawabe, H Ni-I… - Toxicologic …, 1992 - journals.sagepub.com
A time-and dose-dependent study of N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN) bladder carcinogenesis was performed in nude mice maintained on tap water containing 0.025% …
Number of citations: 5 journals.sagepub.com
T Inoue, K Imaida, E Suzuki, M Okada, S Fukushima - Cancer letters, 1988 - Elsevier
l-Ascorbic acid, citric acid or their sodium salts (at levels equivalent to 5% sodium l-ascorbate) were fed in the diet simultaneously with N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) or N-…
Number of citations: 9 www.sciencedirect.com
CC Irving, WM Murphy, DS Daniel - Journal of the National …, 1984 - academic.oup.com
The carcinogenicity of N-butyl-N-(3-carboxypropyl)-nitrosamine [CAS: 38252-74-3; 4-(N-butyl-N-nitrosamino)butyric acid] in male and female (C57BL/6 × DBA/2)F 1 mice was …
Number of citations: 20 academic.oup.com
S Yamamoto, W Min, CCR Lee, EI Salim, H Wanibuchi… - Cancer letters, 1999 - Elsevier
We recently reported p53 mutations to be frequent in mouse invasive urinary bladder carcinomas, with and without metastasis. However, the role of p53 dysfunctions during …
Number of citations: 18 www.sciencedirect.com
T SHIRAI, G MURASAKI, M TATEMATSU… - … Japanese Journal of …, 1977 - jstage.jst.go.jp
MATERIALS AND METHODS Six-week-old, male Wistar rats (Nihon Rat Co., Saitama), ICR mice, golden hamsters, and Hartley guinea pigs (Nippon Animal Co., Osaka) were used for …
Number of citations: 40 www.jstage.jst.go.jp
M OKADA, E SUZUKI, M IIYOSHI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
Nineteen N-alkyl-N-(hydroxy-or oxo-alkyl) nitrosamines structurally related to N-butyl-N-(4-hydroxybuty1) nitrosamine, a potent bladder carcinogen, were synthesized for the purpose of …
Number of citations: 32 www.jstage.jst.go.jp
T Masui, T Shirai, S Takahashi, M Mutai… - …, 1988 - academic.oup.com
Uracil is known to cause reversible urolithiasis and to induce papillomatosis in the urinary bladder of F344 rats. We examined whether the marked urothelial cell proliferation caused by …
Number of citations: 17 academic.oup.com

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